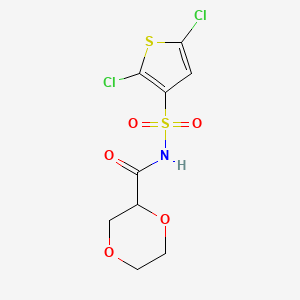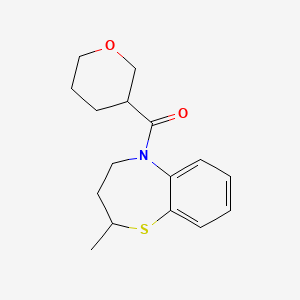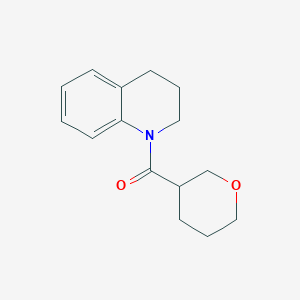![molecular formula C19H24N4O2 B7614007 N-{2-[(3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}phenyl)carbamoyl]ethyl}prop-2-enamide](/img/structure/B7614007.png)
N-{2-[(3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}phenyl)carbamoyl]ethyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}phenyl)carbamoyl]ethyl}prop-2-enamide is an intricate chemical compound with diverse applications. This article provides a thorough examination of its characteristics, synthetic methods, chemical reactivity, scientific applications, and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}phenyl)carbamoyl]ethyl}prop-2-enamide typically involves the following steps:
Imidazole Formation: The initial step involves the formation of the imidazole ring, which is essential for the compound's structure.
Coupling Reactions: The imidazole ring is then coupled with a propan-2-yl group and a phenyl ring through specific condensation reactions.
Amide Bond Formation: The final step involves creating the amide bond, linking the imidazole-phenyl structure to the prop-2-enamide backbone.
Industrial Production Methods
Industrial production of this compound can involve:
Batch Processes: Small to medium-scale production using batch reactors, allowing precise control over reaction conditions.
Continuous Processes: For large-scale production, continuous flow reactors can be utilized, ensuring higher yield and consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}phenyl)carbamoyl]ethyl}prop-2-enamide undergoes various chemical reactions such as:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions
Reagents like acids, bases, and solvents (e.g., water, ethanol) are commonly used in these reactions. Reaction conditions such as temperature, pressure, and pH must be meticulously controlled to obtain the desired products.
Major Products Formed
The primary products of these reactions include various derivatives of the original compound, often with modifications in the imidazole or amide moieties.
Scientific Research Applications
N-{2-[(3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}phenyl)carbamoyl]ethyl}prop-2-enamide has significant applications across multiple fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Functions as a bioactive agent in various biochemical assays.
Medicine: Investigated for its potential therapeutic properties, particularly as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
Molecular Targets and Pathways Involved
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The exact mechanism can involve:
Binding to Active Sites: It can bind to active sites on enzymes, inhibiting their activity.
Modulating Pathways: It may alter signaling pathways, leading to varied biological responses.
Comparison with Similar Compounds
Comparison and Unique Properties
Comparing N-{2-[(3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}phenyl)carbamoyl]ethyl}prop-2-enamide with similar compounds such as other imidazole derivatives highlights its unique features:
Structure: The specific arrangement of its functional groups provides distinct reactivity and selectivity.
Applications: While similar compounds may share some applications, the unique structure of this compound allows for broader and more specialized uses.
List of Similar Compounds
N-{2-[(3-{[2-ethyl-1H-imidazol-1-yl]methyl}phenyl)carbamoyl]ethyl}prop-2-enamide
N-{2-[(3-{[2-(tert-butyl)-1H-imidazol-1-yl]methyl}phenyl)carbamoyl]ethyl}prop-2-enamide
N-{2-[(3-{[2-(propyl)-1H-imidazol-1-yl]methyl}phenyl)carbamoyl]ethyl}prop-2-enamide
Conclusion
This compound stands out due to its unique chemical structure and broad range of applications. Its versatile reactivity and biological activity make it a valuable compound in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
N-[3-[(2-propan-2-ylimidazol-1-yl)methyl]phenyl]-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-4-17(24)20-9-8-18(25)22-16-7-5-6-15(12-16)13-23-11-10-21-19(23)14(2)3/h4-7,10-12,14H,1,8-9,13H2,2-3H3,(H,20,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPILGQJGZTEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2=CC(=CC=C2)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-chloro-5-methylpyrazol-1-yl)methyl]-N-methylbenzamide](/img/structure/B7613930.png)


![4-[(2-Oxoazepan-3-yl)sulfanylmethyl]benzamide](/img/structure/B7613942.png)
![3-[(4-Chloro-5-methylpyrazol-1-yl)methyl]-5-methyl-1,2-oxazole](/img/structure/B7613947.png)

![Phenyl-[3-(pyridin-2-ylmethylamino)piperidin-1-yl]methanone](/img/structure/B7613966.png)
![6-Oxa-9-azaspiro[4.5]decan-9-yl-(3-propan-2-yl-1,2-oxazol-5-yl)methanone](/img/structure/B7613973.png)
![1,4,6-trimethyl-5-[2-oxo-2-(1,4-thiazepan-4-yl)ethyl]-2H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B7613981.png)
![1-(2-phenylazepan-1-yl)-3-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B7613988.png)
![3-Methyl-1-[3-(1,2,4-triazol-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B7613996.png)



